molecular formula C17H19FN2O4S2 B3579386 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3579386
M. Wt: 398.5 g/mol
InChI Key: BWWSCTZAOCWXLX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperazine-based compounds represent a prominent class of heterocycles in drug discovery, demonstrated by their wide spectrum of documented therapeutic activities, which include antiviral, antibacterial, and anticancer properties . Compounds featuring a sulfonylpiperazine core, similar to this product, are frequently explored as key intermediates or target molecules in the synthesis of more complex bioactive agents . The specific structural motif of a phenylsulfonyl-substituted piperazine is commonly investigated for its potential to interact with various biological targets, particularly within the central nervous system . For instance, research into related sulfonylpiperazine compounds has shown their relevance in developing ligands for neurological targets, such as the dopamine transporter (DAT), highlighting their value in neuropharmacological studies . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for use in humans, animals, or for diagnostic purposes. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-14-2-6-16(7-3-14)25(21,22)19-10-12-20(13-11-19)26(23,24)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWSCTZAOCWXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride as the primary reactants.

    Reaction with Piperazine: These sulfonyl chlorides are reacted with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the sulfonyl groups.

    Oxidation: Products with oxidized sulfonyl groups, potentially forming sulfonic acids.

    Reduction: Products with reduced sulfonyl groups, possibly forming sulfides.

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring substituted with sulfonyl groups, which are known to enhance biological activity. The presence of fluorine and methyl groups further modifies its electronic properties, potentially influencing its interaction with biological targets.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. A study demonstrated that compounds similar to 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

The sulfonamide moiety is recognized for its anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. For instance, a derivative was tested against various cancer cell lines, showing promising results in reducing cell viability .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide-containing compounds. The target compound has demonstrated efficacy against a range of bacterial strains, indicating potential as a new class of antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin receptor affinity
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the effects of a piperazine derivative on patients with major depressive disorder. Results indicated significant improvement in mood and reduction in anxiety symptoms compared to placebo controls, supporting the hypothesis that modifications to the piperazine structure can yield effective antidepressants .

Case Study 2: Anticancer Research

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 3: Antimicrobial Testing

A series of experiments evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibition at low concentrations, suggesting it could be developed into a novel antibiotic .

Mechanism of Action

The mechanism by which 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous piperazine derivatives:

Compound Name Substituents (Position 1 / Position 4) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, MS)
1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine 4-Fluorophenylsulfonyl / 4-Methylphenylsulfonyl 422.45 (calc.) Not reported MS (ESI+): m/z = 423.1 [M+H]+ (est.)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Fluoro-3-methylphenylsulfonyl / 4-Fluorophenyl 382.42 Not reported ChemSpider ID: 496014-16-5
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl / 4-Methylphenylsulfonyl 364.89 Not reported MS (ESI+): m/z = 365.0 [M+H]+
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (4-Chlorophenyl)phenylmethyl / 4-Methylphenylsulfonyl 457.37 Not reported Enantiomers: [α]D = ± values (optical purity >99%)
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl / 4-Methylphenylsulfonyl 368.42 81–82 (dec.) ¹H NMR (CDCl₃): δ 7.32 (ArH), 3.82 (CH₂)

Key Observations :

  • Electron-Withdrawing vs.
  • Stereochemical Complexity : Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine exhibit distinct pharmacological profiles due to high optical purity (>99%), underscoring the importance of stereochemistry in bioactivity .
  • Thermal Stability : The 3,4-difluorobenzyl analog has a defined melting point (81–82 °C), suggesting higher crystallinity compared to the target compound, where melting data are unreported.

Key Observations :

  • Yields for disubstituted sulfonylpiperazines are generally moderate (40–50%), reflecting challenges in selective sulfonation and purification .
  • Radiolabeled analogs like [11C]DASA-23 highlight applications in positron emission tomography (PET) imaging, though synthetic details remain scarce .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, with the chemical formula C17_{17}H19_{19}FN2_2O2_2S and a molecular weight of 334.41 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and the mechanisms underlying its biological activity.

Synthesis

The compound can be synthesized through various methods involving the reaction of piperazine derivatives with sulfonyl chlorides. The synthesis typically employs mild conditions and can be characterized by spectroscopic techniques such as NMR and mass spectrometry. The purity of synthesized compounds is often confirmed to be above 95% .

Pharmacological Properties

This compound exhibits multiple biological activities, primarily:

  • Anticholinesterase Activity : Several studies have demonstrated that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown efficacy comparable to standard AChE inhibitors like neostigmine .
  • Antibacterial Activity : Compounds bearing similar structures have been evaluated for their antibacterial properties. The sulfonamide moiety is known for its antibacterial action, showing moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit urease and other enzymes, contributing to its therapeutic potential in managing conditions such as kidney stones and certain infections .

Case Studies

  • AChE Inhibition :
    • A study synthesized a series of piperazine derivatives, including the target compound, and assessed their AChE inhibitory activity. The results indicated that some derivatives exhibited significant inhibition with IC50_{50} values comparable to established drugs .
  • Antibacterial Screening :
    • Another investigation focused on the antibacterial properties of similar sulfonamide compounds. The study found that the synthesized compounds demonstrated varying degrees of antibacterial activity, with some achieving IC50_{50} values indicating strong inhibition against pathogens .

The biological activity of this compound can be attributed to:

  • Structural Features : The presence of the sulfonamide group enhances binding affinity to target enzymes like AChE and urease.
  • Molecular Interactions : Docking studies suggest that these compounds interact favorably with active sites of enzymes, stabilizing the enzyme-inhibitor complex .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesteraseComparable to Neostigmine
Antibacterial ActivitySalmonella typhiModerate
Bacillus subtilisStrong
Urease InhibitionUreaseVaries

Q & A

(Basic) How can researchers optimize the synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise sulfonylation : React piperazine with 4-fluorobenzenesulfonyl chloride first under basic conditions (e.g., NaHCO₃ in THF), followed by 4-methylbenzenesulfonyl chloride to minimize cross-reactivity .
  • Temperature control : Maintain 0–5°C during sulfonylation to reduce side reactions (e.g., ring oxidation) .
  • Catalyst use : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

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